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For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-2,6-dimercaptopyrimidine (DADMCcP) is a multifunctional heterocyclic
compound with a complex tautomeric profile. A comprehensive theoretical study combining
Fourier Transform Infrared (FTIR) spectroscopy with ab-initio Hartree-Fock/Self-Consistent
Field (HF/SCF) and Density Functional Theory (DFT) calculations has elucidated the potential
tautomeric forms and their relative stabilities.[1][2] This technical guide summarizes these
findings, presenting quantitative data on the stability of the nine possible tautomers, detailing
the experimental and computational methodologies employed in their characterization, and
providing a visual representation of the tautomeric equilibrium. The study concludes that while
nine tautomers are possible, three are energetically favored, with the dithione form being the
most stable.[1][2]

Tautomeric Landscape of 4,5-Diamino-2,6-
dimercaptopyrimidine
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The potential for thione-thiol tautomerism in 4,5-Diamino-2,6-dimercaptopyrimidine gives rise

to nine distinct tautomeric forms.[1][3] Theoretical calculations have been instrumental in

determining the geometry and relative stability of these tautomers.

Energetic Favorability and Stability

Computational studies indicate a clear energetic preference for three of the nine tautomers.

The dithione form (Tautomer 2) is identified as the most stable isomer in the gas phase.[2] The

order of stability for all nine tautomers, as determined by HF/SCF and DFT calculations, is

presented below.

Data Presentation

Table 1: Calculated Theoretical Energies and Relative Stabilities of 4,5-Diamino-2,6-

dimercaptopyrimidine Tautomers (in vacuum).[2]

Tautomer HFISCF (AHEFISCF) DFT AE (DFT)  ZPE AE (ZPE)
(kcal/mol) (kcallmol) (kcal/mol) (kcallmol) (kcallmol) (kcal/mol)

1 -732,895.2 5.8 -734,976.5 9.7 66.6 4.6

2 -732,901.0 0 -734,986.2 0 71.7 0

3 -732,896.4 4.5 -734,980.3 5.9 69.3 3.5

4 -732,875.2 25.8 -734,960.8 254

5 -732,882.2 18.7 -734,967.8 18.4

6 -732,886.5 14.5 -734,970.4 15.8

7 -732,871.4 29.6 -734,954.7 315

8 -732,864.5 36.4 -734,950.1  36.1

9 -732,884.7 16.2 -734,969.8 16.4

ZPE: Zero-point vibrational energy. The energy gap based on ZPE confirms that Tautomer 2 is

the most predominant in the gas phase.
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Experimental and Computational Protocols

The characterization of the tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine was
achieved through a combination of spectroscopic analysis and theoretical calculations.[1]

Experimental Methodology: FTIR and NIR Spectroscopy

o Sample Preparation: The compound 4,5-Diamino-2,6-dimercaptopyrimidine was obtained
from Aldrich. Solid samples for FTIR analysis were prepared as KBr pellets.[2]

o FTIR Spectroscopy: Infrared spectra were recorded over the range of 4000-400 cm~* using a
Shimadzu FTIR-8300 spectrophotometer. This technique was employed to identify the
vibrational modes of the molecule.[2]

» NIR Spectroscopy: Near-infrared spectra were recorded in the range of 29,000-4,000 cm~1
using a FieldSpec fiber optics instrument from Analytical Spectral Devices (ASD). The
presence of an S-H overtone band in the NIR spectrum provided evidence for the
predominance of specific tautomers in the solid state.[2]

Computational Methodology: Ab-initio and DFT
Calculations

o Software: Computational calculations for geometry optimization were performed using the
GAMESS(R4) software.[2]

o Methodology: Both ab-initio Hartree-Fock Self-Consistent Field (HF/SCF) and Density
Functional Theory (DFT) approaches were used for the theoretical investigation.[2]

« Convergence Criterion: A convergence criterion of 10~* kcal A~ mol-t was utilized in a
conjugate gradient algorithm for all geometry optimizations.[2]

o Basis Set: Molecular orbitals were expanded using the atomic 6-31G(d,p) basis set.[2]

 Vibrational Spectra Simulation: The theoretical vibrational spectra of the most stable
tautomers were simulated using DFT calculations to aid in the assignment of the
experimental FTIR bands.[1][2]
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Visualization of Tautomeric Equilibria

The following diagram illustrates the relationship between the nine possible tautomers of 4,5-
Diamino-2,6-dimercaptopyrimidine and highlights the three most energetically favorable

forms.
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Caption: Tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine and their relative

stabilities.

Conclusion

The tautomeric landscape of 4,5-Diamino-2,6-dimercaptopyrimidine is complex, with nine
potential isomers. However, theoretical and spectroscopic evidence strongly suggests that a
limited number of these tautomers are energetically favorable.[1][2] The dithione form
(Tautomer 2) is the most stable in the gas phase.[2] Experimental evidence from FTIR and NIR
spectroscopy indicates that in the solid state, a mixture of tautomers is likely present, with
Tautomers 2 and 3 being the predominant species.[2] This detailed understanding of the
tautomeric preferences of 4,5-Diamino-2,6-dimercaptopyrimidine is crucial for researchers in
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drug development, as the specific tautomeric form can significantly influence the molecule's
physicochemical properties and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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